molecular formula C24H16N2O4S B3967079 2-(naphthalen-1-yloxy)-N-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]acetamide

2-(naphthalen-1-yloxy)-N-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]acetamide

Cat. No.: B3967079
M. Wt: 428.5 g/mol
InChI Key: CEGVRLSNLREEIT-UHFFFAOYSA-N
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Description

2-(naphthalen-1-yloxy)-N-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]acetamide (molecular formula: C₂₄H₁₆N₂O₄S, molecular weight: 428.5 g/mol) is a hybrid heterocyclic compound featuring three distinct moieties: a naphthalene ring, a thiazole core, and a chromene (coumarin) group . The naphthalen-1-yloxy group is linked via an acetamide bridge to the thiazole ring, which is further substituted with a 2-oxo-2H-chromen-3-yl group. This structural complexity confers unique physicochemical properties, including enhanced π-π stacking interactions and hydrogen-bonding capabilities, which are critical for its biological activity .

Synthetic routes for this compound typically involve multi-step reactions. For example, intermediates like 2-(naphthalen-1-yloxy)acetohydrazide are synthesized first, followed by coupling with thiazole precursors bearing chromene substituents . Spectroscopic characterization (IR, NMR) confirms the presence of amide (C=O at ~1670 cm⁻¹) and ether (C-O at ~1250 cm⁻¹) linkages, as well as aromatic proton environments consistent with naphthalene and chromene systems .

Properties

IUPAC Name

2-naphthalen-1-yloxy-N-[4-(2-oxochromen-3-yl)-1,3-thiazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H16N2O4S/c27-22(13-29-21-11-5-8-15-6-1-3-9-17(15)21)26-24-25-19(14-31-24)18-12-16-7-2-4-10-20(16)30-23(18)28/h1-12,14H,13H2,(H,25,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEGVRLSNLREEIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2OCC(=O)NC3=NC(=CS3)C4=CC5=CC=CC=C5OC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H16N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(naphthalen-1-yloxy)-N-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]acetamide typically involves multi-step organic reactions. The process begins with the preparation of the naphthalen-1-yloxy acetic acid derivative, which is then coupled with the chromen-3-yl thiazole derivative under specific reaction conditions. Common reagents used in these reactions include acetic anhydride, thionyl chloride, and various catalysts to facilitate the coupling reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to increase yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency in the final product.

Chemical Reactions Analysis

Types of Reactions

2-(naphthalen-1-yloxy)-N-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like pyridine.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinones, while reduction could produce alcohol derivatives.

Scientific Research Applications

2-(naphthalen-1-yloxy)-N-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]acetamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a fluorescent probe due to its chromenone moiety.

    Medicine: Studied for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of 2-(naphthalen-1-yloxy)-N-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]acetamide involves its interaction with specific molecular targets. The chromenone moiety can intercalate with DNA, while the thiazole ring may interact with various enzymes, inhibiting their activity. These interactions can lead to the modulation of cellular pathways, resulting in the compound’s observed biological effects.

Comparison with Similar Compounds

Key Observations:

Naphthalene Derivatives : Compounds with naphthalene substituents (e.g., N-(4-Naphthalen-1-yl-thiazol-2-yl)-acetamide ) often exhibit anticancer and antimicrobial activities due to their planar aromatic structure, which facilitates DNA intercalation or enzyme inhibition . The target compound’s naphthalen-1-yloxy group may enhance lipid membrane permeability, improving bioavailability .

Thiazole Derivatives: Thiazole rings contribute to diverse bioactivities. For example, 2-(4-Chlorophenoxy)-N-(4-(naphthalen-1-yl)thiazol-2-yl)acetamide shows potent anticancer activity, likely via thiazole-mediated kinase inhibition . The target compound’s thiazole-chromene linkage may synergize to target multiple pathways (e.g., COX-2 inhibition for anti-inflammatory effects) .

Chromene/Coumarin Analogs: Chromene derivatives (e.g., coumarins) are known for antioxidant and anticoagulant properties. The 2-oxo-2H-chromen-3-yl group in the target compound could provide radical-scavenging activity, complementing its primary therapeutic effects .

Unique Advantages and Limitations

Advantages

  • Multifunctionality : The integration of naphthalene (lipophilicity), thiazole (bioactivity), and chromene (antioxidant) moieties enables multitarget engagement .
  • Synergistic Effects : Predicted dual anticancer/anti-inflammatory activity surpasses simpler derivatives (e.g., benzothiazine or thiazole-only compounds) .

Limitations

  • Synthetic Complexity : Multi-step synthesis reduces yield (typically 40–60%) compared to single-heterocycle analogs .
  • Solubility Challenges : High molecular weight and aromaticity may limit aqueous solubility, necessitating formulation optimization .

Biological Activity

The compound 2-(naphthalen-1-yloxy)-N-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]acetamide is a synthetic derivative that has garnered attention for its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant studies surrounding this compound, emphasizing its pharmacological significance.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C19H16N2O3S\text{C}_{19}\text{H}_{16}\text{N}_2\text{O}_3\text{S}

This structure features a naphthalene moiety linked to a thiazole and chromene derivative, which is believed to contribute to its biological activity.

Antimicrobial Activity

Several studies have evaluated the antimicrobial properties of similar naphthalene derivatives. For instance, compounds with naphthalenyl groups have demonstrated significant antibacterial activity against various strains of bacteria, including Bacillus subtilis and Escherichia coli. The minimum inhibitory concentration (MIC) values for these compounds typically range from 16 to 64 μg/mL, indicating potent antibacterial effects .

Antifungal Activity

While the antibacterial properties are pronounced, antifungal activity tends to be weaker. Compounds related to this class often exhibit MIC values greater than 128 μg/mL against fungi such as Aspergillus niger and Candida albicans, suggesting limited efficacy in fungal infections .

The proposed mechanism of action for this compound involves interaction with bacterial cell membranes, leading to disruption and subsequent cell death. The thiazole and chromene components may also play a role in inhibiting specific enzymes involved in metabolic pathways critical for bacterial survival.

Study 1: Synthesis and Evaluation

In a comprehensive study published in 2009, researchers synthesized various naphthalene derivatives and assessed their biological activities. The study found that modifications to the naphthalene structure significantly influenced antimicrobial potency. The synthesized compounds were characterized using techniques such as NMR and IR spectroscopy, confirming their structures and purity .

Study 2: Comparative Analysis

A comparative analysis involving similar compounds revealed that those with additional functional groups on the thiazole ring exhibited enhanced antibacterial activity. This suggests that structural modifications can be strategically employed to optimize biological efficacy .

Data Summary

Compound NameAntibacterial Activity (MIC μg/mL)Antifungal Activity (MIC μg/mL)
This compound16 - 64>128
N-[3-chloro-2-oxo-4-(4-nitrophenyl)-azetidin-1-yl]-2-(naphthalen-1-yloxy)acetamide16 - 64>128

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(naphthalen-1-yloxy)-N-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]acetamide
Reactant of Route 2
Reactant of Route 2
2-(naphthalen-1-yloxy)-N-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]acetamide

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